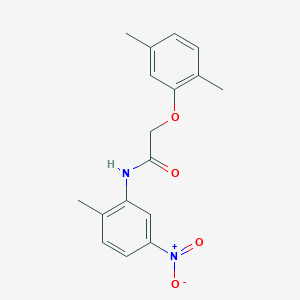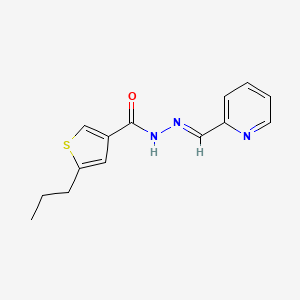
N-phenyl-2,1,3-benzothiadiazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-2,1,3-benzothiadiazole-5-sulfonamide (PBTS) is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. This compound is known for its unique chemical structure, which consists of a benzothiadiazole ring attached to a phenyl group and a sulfonamide group. PBTS has been synthesized using different methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of N-phenyl-2,1,3-benzothiadiazole-5-sulfonamide is not fully understood, but it is believed to involve the interaction of the benzothiadiazole ring with the π-electron system of the phenyl group and the sulfonamide group. This interaction leads to the formation of a stable conjugated system, which can facilitate charge transfer and energy transfer processes. This compound has been shown to exhibit strong absorption and emission properties in the visible and near-infrared regions, which make it a promising candidate for various optoelectronic applications.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that this compound can inhibit the growth of certain cancer cells, such as breast cancer cells and colon cancer cells. This compound has also been shown to have antibacterial and antifungal activities against various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenyl-2,1,3-benzothiadiazole-5-sulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. This compound can be easily synthesized using different methods, and its chemical structure can be modified to tune its properties. However, this compound has some limitations, such as its low fluorescence quantum yield and its sensitivity to oxygen and moisture.
Zukünftige Richtungen
N-phenyl-2,1,3-benzothiadiazole-5-sulfonamide has shown promising potential for various scientific applications, and there are several future directions that can be explored. One direction is to further optimize the synthesis method of this compound to improve its yield and purity. Another direction is to explore the use of this compound-based materials in other scientific fields, such as sensing, imaging, and catalysis. Furthermore, the mechanism of action of this compound can be further elucidated using advanced spectroscopic and computational techniques. Finally, the development of new this compound derivatives with improved properties can be pursued.
Synthesemethoden
N-phenyl-2,1,3-benzothiadiazole-5-sulfonamide can be synthesized using different methods, including the reaction of 2-aminobenzenesulfonamide with 2-chloro-1,3-benzothiazole, the reaction of 2-chloro-1,3-benzothiazole with aniline and sulfamic acid, and the reaction of 2-aminobenzenesulfonamide with 2-chloro-1,3-benzothiazole-5-sulfonyl chloride. The yield and purity of this compound depend on the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
N-phenyl-2,1,3-benzothiadiazole-5-sulfonamide has been extensively studied for its potential applications in various scientific fields, including organic electronics, optoelectronics, and photovoltaics. This compound has been used as a building block for the synthesis of organic semiconductors, such as this compound-based polymers and small molecules. These materials have shown promising performance in organic field-effect transistors, organic light-emitting diodes, and organic solar cells. This compound has also been used as a fluorescent probe for the detection of metal ions and biomolecules, such as DNA and proteins.
Eigenschaften
IUPAC Name |
N-phenyl-2,1,3-benzothiadiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c16-19(17,15-9-4-2-1-3-5-9)10-6-7-11-12(8-10)14-18-13-11/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXJMMMOVFKOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5751596.png)
![methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate](/img/structure/B5751603.png)
![4-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5751615.png)

![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B5751639.png)

![3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5751659.png)


![4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5751696.png)



![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5751727.png)
